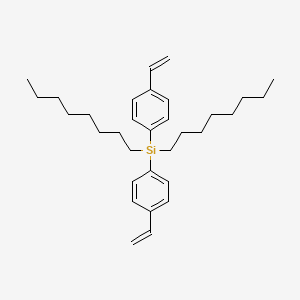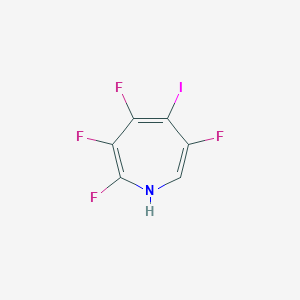
2,3,4,6-Tetrafluoro-5-iodo-1H-azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetrafluoro-5-iodo-1H-azepine is a seven-membered heterocyclic compound containing fluorine and iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrafluoro-5-iodo-1H-azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of fluorinated precursors and iodine sources in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6-Tetrafluoro-5-iodo-1H-azepine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions include various substituted azepine derivatives, which can have different functional groups attached to the azepine ring, enhancing their chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetrafluoro-5-iodo-1H-azepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2,3,4,6-Tetrafluoro-5-iodo-1H-azepine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, while the iodine atom can participate in various substitution reactions. These interactions can lead to the formation of new chemical bonds and the modulation of biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorinated azepines and iodinated heterocycles, such as:
- 2,3,5,6-Tetrafluoroiodobenzene
- 2,3,4,5-Tetrafluoro-6-iodobenzoic acid
Uniqueness
2,3,4,6-Tetrafluoro-5-iodo-1H-azepine is unique due to its specific arrangement of fluorine and iodine atoms on the azepine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
923294-33-1 |
|---|---|
Molekularformel |
C6H2F4IN |
Molekulargewicht |
290.98 g/mol |
IUPAC-Name |
2,3,4,6-tetrafluoro-5-iodo-1H-azepine |
InChI |
InChI=1S/C6H2F4IN/c7-2-1-12-6(10)4(9)3(8)5(2)11/h1,12H |
InChI-Schlüssel |
AKSIROCDUADUEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C(N1)F)F)F)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


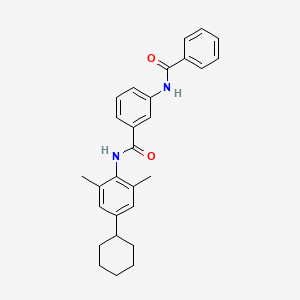
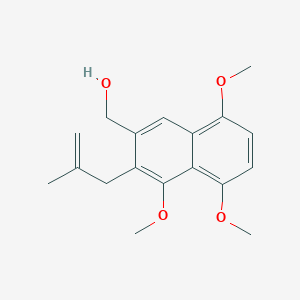

![[4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl](phenyl)methanone](/img/structure/B14194283.png)


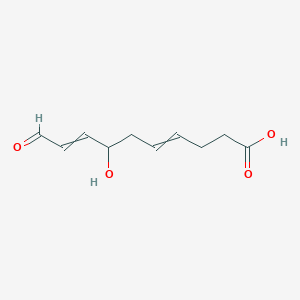
![2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B14194311.png)
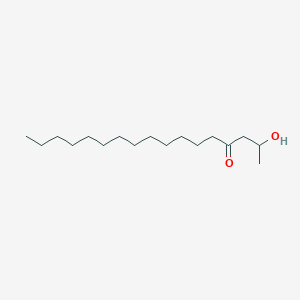


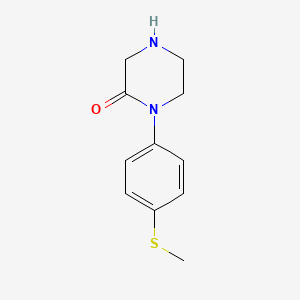
![3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol](/img/structure/B14194352.png)
